(1-Methyl-1-oxidopiperidin-1-ium-4-yl) 2,2-diphenyl-2-propoxyacetate;hydrochloride
Overview
Description
Propiverine N-oxide (hydrochloride) is a metabolite of propiverine, an antimuscarinic agent used primarily for the treatment of overactive bladder syndrome. This compound exhibits both antimuscarinic and calcium-modulating properties, making it effective in reducing bladder muscle spasms and urinary urgency .
Mechanism of Action
Target of Action
The primary targets of Propiverine-N-oxide, Hydrochloride (cis,trans mixture) are the muscarinic receptors in the detrusor muscle . These receptors play a crucial role in the contraction and relaxation of the bladder, which is essential for normal urinary function .
Mode of Action
Propiverine-N-oxide, Hydrochloride (cis,trans mixture) interacts with its targets by blocking muscarinic receptors in the detrusor muscle and inhibiting cellular calcium influx . This dual action results in the diminishing of muscle spasms , thereby relieving symptoms associated with overactive bladder .
Biochemical Pathways
The compound affects the muscarinic signaling pathway and the calcium signaling pathway . By blocking the muscarinic receptors, it inhibits the downstream effects of this pathway, which include muscle contraction. By inhibiting cellular calcium influx, it affects the calcium signaling pathway, which also plays a role in muscle contraction .
Pharmacokinetics
As a metabolite of propiverine, it is likely to share similar pharmacokinetic properties .
Result of Action
The molecular and cellular effects of Propiverine-N-oxide, Hydrochloride (cis,trans mixture)'s action include the inhibition of abnormal contractions of bladder smooth muscle . This results in the relief of symptoms associated with overactive bladder, such as urinary urgency, increased frequency of urination, and nocturia .
Biochemical Analysis
Biochemical Properties
Propiverine-N-oxide, Hydrochloride (cis,trans mixture) exhibits dual antimuscarinic and calcium-modulating properties . It blocks muscarinic receptors in the detrusor muscle and inhibits cellular calcium influx, thereby diminishing muscle spasm .
Cellular Effects
The effects of Propiverine-N-oxide, Hydrochloride (cis,trans mixture) on cells are primarily related to its ability to inhibit abnormal contractions of bladder smooth muscle . This results in a reduction of urinary urgency, increased frequency of urination, and nocturia .
Molecular Mechanism
The molecular mechanism of action of Propiverine-N-oxide, Hydrochloride (cis,trans mixture) involves the inhibition of muscarinic acetylcholine receptors and cellular calcium influx . This dual action helps to relax the detrusor muscle, reducing muscle spasms and alleviating symptoms of OAB .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propiverine N-oxide (hydrochloride) involves the oxidation of propiverine. The reaction typically employs oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the N-oxide functional group. The reaction is carried out in an appropriate solvent, often under mild heating to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of Propiverine N-oxide (hydrochloride) follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Propiverine N-oxide (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert the N-oxide group back to the parent amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the N-oxide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of Propiverine N-oxide (hydrochloride), depending on the specific reaction conditions .
Scientific Research Applications
Propiverine N-oxide (hydrochloride) has several applications in scientific research:
Chemistry: Used as a reference compound in the study of N-oxide chemistry and its reactivity.
Biology: Investigated for its effects on cellular calcium influx and muscle spasm modulation.
Medicine: Explored for its potential therapeutic effects in treating overactive bladder syndrome and other urinary disorders.
Industry: Utilized in the development of new antimuscarinic agents and bladder relaxants
Comparison with Similar Compounds
Solifenacin: Another antimuscarinic agent used for overactive bladder.
Tolterodine: Similar in function but with different pharmacokinetic properties.
Oxybutynin: Known for its antimuscarinic activity but with a higher incidence of dry mouth as a side effect.
Uniqueness: Propiverine N-oxide (hydrochloride) is unique due to its dual mechanism of action, combining antimuscarinic and calcium-modulating properties. This makes it particularly effective in reducing bladder muscle spasms with potentially fewer side effects compared to other antimuscarinic agents .
Properties
IUPAC Name |
(1-methyl-1-oxidopiperidin-1-ium-4-yl) 2,2-diphenyl-2-propoxyacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4.ClH/c1-3-18-27-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)28-21-14-16-24(2,26)17-15-21;/h4-13,21H,3,14-18H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIMDNRULRIUOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CC[N+](CC3)(C)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858342 | |
Record name | 1-Methyl-1-oxo-1lambda~5~-piperidin-4-yl diphenyl(propoxy)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1329509-71-8 | |
Record name | 1-Methyl-1-oxo-1lambda~5~-piperidin-4-yl diphenyl(propoxy)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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